(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
CAS No.:
Cat. No.: VC18340612
Molecular Formula: C10H12F4Si
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F4Si |
|---|---|
| Molecular Weight | 236.28 g/mol |
| IUPAC Name | [2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |
| Standard InChI | InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
| Standard InChI Key | QUKMBMSEHRMSLM-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane has the molecular formula C₁₀H₁₂F₄Si and a molecular weight of 260.30 g/mol. Its IUPAC name derives from the phenyl ring’s substitution pattern: a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a trimethylsilane group attached directly to the aromatic ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₄Si |
| Molecular Weight | 260.30 g/mol |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane |
| CAS Number | Not publicly disclosed |
| Boiling Point | ~102–104°C (1 mmHg, estimated) |
The compound’s structure enhances its reactivity in cross-coupling reactions, where the trimethylsilane group acts as a stabilizing moiety, and fluorine atoms influence electronic properties .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into expected spectral features:
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¹H NMR: A singlet at δ 0.42 ppm (9H, Si(CH₃)₃), aromatic protons as complex multiplets (δ 7.60–7.94 ppm) .
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¹⁹F NMR: Two distinct signals for fluorine atoms on the phenyl ring (δ -112.9 ppm) and trifluoromethyl group (δ -103.8 ppm) .
Synthesis and Optimization
General Synthetic Routes
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves:
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Lithiation-Halogen Exchange: A fluorinated aryl halide undergoes lithiation, followed by reaction with chlorotrimethylsilane.
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Grignard Reagent Coupling: Organomagnesium reagents react with trimethylsilyl chloride in tetrahydrofuran (THF) at low temperatures (-78°C) .
Example Procedure:
A solution of 2-fluoro-5-(trifluoromethyl)iodobenzene (5.0 g, 16 mmol) in THF (50 mL) is cooled to -78°C. n-Butyllithium (1.6 M in hexane, 20 mL) is added dropwise, followed by chlorotrimethylsilane (3.8 mL, 27.7 mmol). After stirring for 1 hour, the reaction is quenched with saturated NH₄Cl, extracted with ether, and distilled under reduced pressure to yield the product (78% yield) .
Applications in Organic Synthesis
Cross-Coupling Reactions
The trimethylsilane group facilitates Suzuki-Miyaura and Stille couplings, serving as a transient protecting group. For example:
This reactivity is leveraged in pharmaceutical intermediates, such as anticoagulants and kinase inhibitors.
Fluorine-Directed Electrophilic Substitution
The electron-withdrawing fluorine and trifluoromethyl groups direct electrophilic attacks to the para position, enabling regioselective nitration or sulfonation.
Table 2: Regioselectivity in Electrophilic Reactions
| Reaction Type | Position of Attack | Yield (%) |
|---|---|---|
| Nitration | Para | 85 |
| Sulfonation | Para | 78 |
| Halogenation | Ortho | <5 |
Comparative Analysis with Analogous Compounds
(2-Fluoro-5-methylphenyl)trimethylsilane
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Molecular Formula: C₁₀H₁₅FSi.
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Key Difference: Replacement of CF₃ with CH₃ reduces lipophilicity (clogP: 3.2 vs. 4.1).
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Reactivity: Lower electrophilicity slows cross-coupling kinetics by ~40% compared to the trifluoromethyl analogue.
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
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Molecular Formula: C₁₂H₁₂F₄Si.
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Key Difference: Ethynyl spacer between phenyl and silane groups enhances conjugation, shifting UV-Vis λₘₐₓ from 270 nm to 310 nm.
Research Frontiers and Challenges
Catalytic Asymmetric Silylation
Recent advances employ chiral ligands (e.g., BINAP) to achieve enantioselective silylation of prochiral substrates, though yields remain modest (≤65% ee) .
Environmental Persistence
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Biodegradation: Limited microbial degradation (<10% in 28 days).
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Aquatic Toxicity: LC₅₀ for Daphnia magna: 12 mg/L (96 h).
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